molecular formula C15H17NO2 B11867983 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide CAS No. 52001-29-3

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide

Cat. No.: B11867983
CAS No.: 52001-29-3
M. Wt: 243.30 g/mol
InChI Key: RKOHDVRZCINYOU-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups

Preparation Methods

The synthesis of 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide involves several steps, typically starting with the preparation of the indeno[2,1-c]pyran core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide include:

Properties

CAS No.

52001-29-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)acetamide

InChI

InChI=1S/C15H17NO2/c1-15(9-14(16)17)13-8-10-4-2-3-5-11(10)12(13)6-7-18-15/h2-5H,6-9H2,1H3,(H2,16,17)

InChI Key

RKOHDVRZCINYOU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CC(=O)N

Origin of Product

United States

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